Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride” is a derivative of benzothiazole . Benzothiazole derivatives have been synthesized and analyzed for their anti-inflammatory properties . They have also been studied for their anti-tubercular properties .
Synthesis Analysis
The synthesis of benzothiazole derivatives involves various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The structure of benzothiazole derivatives is analyzed based on IR, 1H, 13C NMR, and mass spectral data . Molecular docking studies of selected compounds have been discussed against the target DprE1 in search of a potent inhibitor with enhanced anti-tubercular activity .Chemical Reactions Analysis
Benzothiazole derivatives have shown significant inhibition potency against M. tuberculosis . The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiazole derivatives are determined by their C, H, and N analysis . Further details about the specific physical and chemical properties of “this compound” are not available in the retrieved papers.Future Directions
The future directions in the research of benzothiazole derivatives could involve further exploration of their anti-inflammatory and anti-tubercular properties . Additionally, the development of new methods for the natural product inspired bioactive glycohybrids could be a potential area of research .
Mechanism of Action
Target of Action
The primary targets of Benzo[d]thiazol-2-yl(4-(2-(4-(thiophen-2-yl)thiazol-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride are the quorum sensing pathways in bacteria . These pathways play a crucial role in bacterial cell-cell communication, allowing bacteria to respond to external factors such as nutrient availability and defense mechanisms .
Mode of Action
This compound interacts with its targets by inhibiting the quorum sensing pathways . This inhibition disrupts the bacteria’s ability to coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Biochemical Pathways
The affected biochemical pathways are primarily those involved in bacterial cell-cell communication, specifically the quorum sensing pathways . The downstream effects of inhibiting these pathways include a reduction in biofilm formation, virulence production, and other pathogenic behaviors .
Result of Action
The result of the compound’s action is a disruption in the bacteria’s ability to coordinate host toxic behaviors . This includes a reduction in biofilm formation, virulence production, and other pathogenic behaviors .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, nutrient availability can affect the activity of the quorum sensing pathways, thereby influencing the compound’s efficacy . .
Properties
IUPAC Name |
1,3-benzothiazol-2-yl-[4-[2-(4-thiophen-2-yl-1,3-thiazol-2-yl)ethyl]piperazin-1-yl]methanone;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4OS3.ClH/c26-21(20-23-15-4-1-2-5-18(15)29-20)25-11-9-24(10-12-25)8-7-19-22-16(14-28-19)17-6-3-13-27-17;/h1-6,13-14H,7-12H2;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSLUPZXZVRRPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCC2=NC(=CS2)C3=CC=CS3)C(=O)C4=NC5=CC=CC=C5S4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21ClN4OS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
477.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.